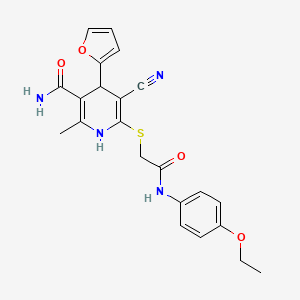

5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-3-29-15-8-6-14(7-9-15)26-18(27)12-31-22-16(11-23)20(17-5-4-10-30-17)19(21(24)28)13(2)25-22/h4-10,20,25H,3,12H2,1-2H3,(H2,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJZMCRXMDCTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide (commonly referred to as Compound A) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

The molecular formula of Compound A is , with a molecular weight of 514.7 g/mol. The structure features multiple functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C28H26N4O2S2 |

| Molecular Weight | 514.7 g/mol |

| IUPAC Name | 5-cyano-6-[2-(4-ethoxyphenylamino)-2-oxoethyl]thio-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CS4)C#N |

Antitumor Activity

Research indicates that Compound A exhibits significant antitumor properties. Various studies have evaluated its efficacy against different cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cell lines with an IC50 value comparable to established chemotherapeutic agents . The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Antimicrobial Properties

In addition to its antitumor effects, Compound A has shown promising antimicrobial activity. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an antibacterial agent . The compound's structure allows it to penetrate bacterial membranes effectively.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which were evaluated using various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.

The biological activity of Compound A is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It has been suggested that it interacts with specific receptors that mediate cellular responses to growth factors.

- Oxidative Stress Reduction : By modulating oxidative stress pathways, Compound A may protect cells from damage associated with cancer and inflammation .

Case Studies

Several case studies highlight the efficacy of Compound A:

- Case Study 1 : In a preclinical model of breast cancer, administration of Compound A significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent .

- Case Study 2 : In vitro studies on bacterial strains demonstrated that treatment with Compound A led to a reduction in bacterial load by over 50% within 24 hours .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,4-dihydropyridines (DHPs) modified with sulfur-containing side chains and aromatic substituents. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may confer improved metabolic stability over methoxy analogs (e.g., AZ331, AZ420) due to reduced oxidative demethylation . Bromine vs. Positional Isomerism: Para-substituted derivatives (target compound, AZ331) generally exhibit higher solubility and bioavailability than meta-substituted analogs (AZ420) .

Bioactivity Trends :

- The DHP core is critical for calcium channel interaction, but sulfur-containing side chains modulate selectivity. For example, AZ257’s bromophenyl group may favor neuronal channels, while the ethoxyphenyl in the target compound could enhance cardiovascular targeting .

- Cytotoxicity correlates with lipophilicity: Brominated (AZ257) and methoxy-rich (AZ420) compounds show higher toxicity in vitro compared to the ethoxy-substituted target compound .

Synthetic Challenges :

- Thioether linkages in these compounds require precise control during synthesis to avoid disulfide byproducts. The target compound’s ethoxy group necessitates longer reaction times compared to methoxy analogs .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with the assembly of the 1,4-dihydropyridine core. Key steps include:

Thioether linkage formation : Reacting a 2-oxoethylthiol intermediate with a halogenated dihydropyridine precursor under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

Amide coupling : Introducing the 4-ethoxyphenylamino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane.

Cyano group installation : Using trimethylsilyl cyanide (TMSCN) under acidic catalysis.

Purification:

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates.

- Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the furan-2-yl (δ 6.3–7.5 ppm), 4-ethoxyphenyl (δ 1.3 ppm for CH3, δ 4.0 ppm for OCH2), and dihydropyridine NH (δ 8.5–9.0 ppm).

- FT-IR : Confirm carbonyl groups (C=O at ~1680–1720 cm⁻¹) and cyano group (C≡N at ~2200 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated for C23H23N4O4S: 475.1392) .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like thioether formation or amide coupling.

- Machine learning (ML) : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures. For example, ML-guided solvent selection can reduce trial-and-error experimentation by 40% .

- COMSOL Multiphysics : Simulate heat and mass transfer in reactors to scale up synthesis while minimizing side reactions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Conflicting data (e.g., varying IC50 values in enzyme assays) may arise from:

-

Experimental variables :

Variable Impact Mitigation Solvent (DMSO vs. aqueous buffer) Alters compound aggregation Standardize stock solutions (<0.1% DMSO) Cell line/pH differences Affects membrane permeability Validate using isogenic cell models -

Structural analogs : Compare with derivatives (e.g., 4-methoxyphenyl vs. 4-ethoxyphenyl substituents) to isolate structure-activity relationships .

Advanced: What strategies are effective for improving the compound’s stability in aqueous media?

Answer:

- pH optimization : Test stability across pH 5–8 (e.g., citrate-phosphate buffers) to identify degradation pathways (e.g., hydrolysis of the thioether bond).

- Lyophilization : Formulate with cryoprotectants (trehalose or mannitol) to enhance shelf life.

- Co-crystallization : Co-crystallize with cyclodextrins to shield hydrophobic regions from water .

Basic: What are the key reactivity considerations for modifying the 1,4-dihydropyridine core?

Answer:

- Oxidation sensitivity : The 1,4-dihydropyridine ring is prone to oxidation. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during synthesis.

- Electrophilic substitution : The 4-(furan-2-yl) group directs electrophiles to the 5-cyano position, enabling regioselective functionalization .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

- Pull-down assays : Use biotinylated analogs to identify protein targets.

- Molecular docking : Screen against targets like calcium channels (common for dihydropyridines) using AutoDock Vina.

- Kinetic studies : Measure time-dependent inhibition (e.g., kcat/KM) in enzyme assays to distinguish competitive vs. non-competitive binding .

Advanced: What statistical experimental design methods are suitable for optimizing yield in large-scale synthesis?

Answer:

-

Response Surface Methodology (RSM) : Use a central composite design to model interactions between temperature, catalyst loading, and solvent ratio.

-

Factorial design : Screen variables (e.g., 2³ design for time, temperature, reagent equivalents) to identify dominant factors.

-

Example optimization table:

Factor Low (-1) High (+1) Optimal Temperature 60°C 80°C 75°C Catalyst (mol%) 5% 15% 10% Reaction time 6h 12h 10h

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.